2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine

Organic Electronics Material Processing Thermal Properties

Symmetric triphenyltriazine limits OLED fabrication to high-vacuum thermal evaporation due to poor solubility and a high melting point (234-238 °C). 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine (CAS 16107-88-3) resolves this bottleneck with a single p-tolyl substitution, reducing the melting point to 176-178 °C and enabling spin-coating and inkjet printing from non-halogenated solvents. • 92% ADC strategy yield under mild, green conditions • Soluble in acetone and ethanol • Well-defined crystalline properties for reproducible X-ray diffraction studies. Scales from gram to kilogram quantities for device manufacturing.

Molecular Formula C22H17N3
Molecular Weight 323.4 g/mol
Cat. No. B12815031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine
Molecular FormulaC22H17N3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21(25-22)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeySJVPUWOURQRDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine for Organic Electronics


2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine (CAS 16107-88-3) is a trisubstituted 1,3,5-triazine derivative featuring two phenyl groups at the 2- and 4-positions and a p-tolyl group at the 6-position . This electron-deficient heterocyclic scaffold serves as a core building block in organic electronics—particularly as an electron-transport or hole-blocking layer in OLEDs—and as a key intermediate in medicinal chemistry . Its asymmetric substitution pattern with a single methyl group provides a strategic advantage over symmetric counterparts, offering a tangible balance between electronic properties and processability without deviating from the privileged triazine core.

Why Generic Triaryl Triazines Cannot Substitute


While the 1,3,5-triazine core is a common motif in electron-deficient materials, the substitution pattern fundamentally governs thermal properties and solution processability, which are critical parameters in device fabrication and scale-up . The symmetric 2,4,6-triphenyl-1,3,5-triazine exhibits a high melting point (234–238 °C) and limited solubility, restricting processing to high-vacuum thermal evaporation and complicating purification . In contrast, the introduction of a single p-tolyl group in 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine disrupts molecular symmetry and planarity, leading to a significantly depressed melting point (176–178 °C) and markedly improved solubility in common organic solvents . This is not merely an incremental change; it is a qualitative advancement that expands the processing window, enables wet-processing techniques such as spin-coating and inkjet printing, and simplifies purification—factors that directly impact procurement decisions for scalable device manufacturing.

Quantified Differentiation from Closest Analogs


Melting Point Depression Expands Processing Window

The target compound exhibits a melting point of 176–178 °C, which is substantially lower than the 234–238 °C melting range of the symmetric parent compound 2,4,6-triphenyl-1,3,5-triazine . This 58–62 °C reduction is attributed to the asymmetric p-tolyl substitution, which disrupts molecular planarity and reduces lattice energy.

Organic Electronics Material Processing Thermal Properties

Enhanced Solubility for Solution-Processed Electronics

2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine demonstrates significantly improved solubility in organic solvents such as acetone and ethanol relative to 2,4,6-triphenyl-1,3,5-triazine . While the symmetric parent compound requires elevated temperatures or halogenated solvents for dissolution, the p-tolyl derivative is readily soluble at ambient conditions, enabling formulation for inkjet printing and spin-coating processes.

Solution Processability Organic Semiconductors Inkjet Printing

Sustainable Synthesis via Dehydrogenative Coupling

A 2024 study demonstrated the large-scale synthesis of 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine using a Ni(II) pincer-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, achieving up to 92% isolated yield under mild conditions with H₂O and H₂ as the only byproducts [1]. This contrasts with traditional synthetic routes for symmetric triaryl triazines, which often require aggressive electrophilic reagents, generate stoichiometric byproducts, and are less amenable to scale-up.

Green Chemistry Scalable Synthesis Catalysis

Steric Fine-Tuning by para-Methyl Substitution

The para-methyl substitution on the p-tolyl ring provides a distinct steric and electronic profile compared to the ortho-isomer 2,4-diphenyl-6-(o-tolyl)-1,3,5-triazine. The p-tolyl group maintains near-planar conjugation with the triazine core, whereas the o-tolyl group introduces significant steric hindrance, twisting the aromatic ring out of plane and perturbing solid-state packing . This structural difference leads to predictable and reproducible crystallization behavior for the para isomer, which is advantageous for purification and single-crystal analysis [1].

Molecular Engineering Steric Effects Crystal Engineering

Optimal Application Scenarios


Solution-Processed Electron-Transport Layer in OLEDs

The compound's solubility in non-halogenated solvents like acetone and ethanol, combined with its electron-deficient triazine core, makes it an ideal candidate for solution-processed ETLs in OLEDs, where symmetric triphenyltriazine is insufficiently soluble for spin-coating or inkjet printing . This directly addresses industrial demand for scalable, printable electronics manufacturing.

Large-Scale Synthesis of Triazine-Based Intermediates

The demonstrated 92% yield via ADC strategy under mild, green conditions positions this compound as a preferred scaffold for medicinal chemistry libraries targeting α-glucosidase inhibition [1] or other therapeutic areas. Procurement officers can justify selection based on supply chain sustainability and cost-efficiency.

Crystal Engineering and Structure-Property Studies

The well-defined melting point (176–178 °C) and reproducible crystallization enabled by the para-tolyl group [1] support reproducible single-crystal growth for X-ray diffraction studies. This is essential for academic laboratories conducting fundamental research on triazine-based organic semiconductors or supramolecular assemblies.

Host Material or Hole-Blocking Layer in OLEDs

The compound's high triplet energy (inferred from its triazine core) and improved thermal processability make it a candidate host material for blue phosphorescent OLEDs, where precise control over vacuum deposition rates and film morphology is critical. Its lower melting point compared to symmetric triazines reduces thermal stress on adjacent organic layers during device fabrication .

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